Ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
CAS No.: 302912-96-5
Cat. No.: VC20166895
Molecular Formula: C24H20N2O3
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302912-96-5 |
|---|---|
| Molecular Formula | C24H20N2O3 |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C24H20N2O3/c1-3-29-24(28)19-13-22(23(27)18-7-5-4-6-8-18)26-15-25-20(14-21(19)26)17-11-9-16(2)10-12-17/h4-15H,3H2,1-2H3 |
| Standard InChI Key | CEDPAKWXAPNMPR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Introduction
Structural Characteristics and Synthesis
Molecular Architecture
The compound’s core consists of a pyrrolo[1,2-c]pyrimidine ring system, a bicyclic framework that combines pyrrole and pyrimidine moieties. Key substituents include:
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A benzoyl group at position 7, contributing hydrophobic and π-π stacking interactions.
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A 4-methylphenyl group at position 3, enhancing lipophilicity and steric bulk.
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An ethyl carboxylate at position 5, offering potential for hydrolytic activation or prodrug strategies.
Comparative analysis with analogues reveals that the 4-methylphenyl group distinguishes this compound from derivatives bearing chlorine or fluorine at the para position . For instance, replacing the methyl group with chlorine (as in) increases electronegativity, while fluorine (as in ) introduces smaller van der Waals radii, both altering target binding affinities .
Biological Activity and Mechanisms
Comparative Analysis of Pyrrolo-Pyrimidine Derivatives
The table below highlights structural and functional differences between ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate and related compounds:
The 4-methylphenyl variant’s balance of lipophilicity and steric effects positions it as a candidate for oral bioavailability, though empirical ADMET data are needed.
Applications in Drug Discovery
Multitarget Agents
The integration of benzoyl and aryl groups enables simultaneous modulation of kinases and cytoskeletal proteins, a strategy to overcome resistance in tumors with redundant signaling pathways . For example, dual VEGFR-2/tubulin inhibitors mitigate escape mechanisms seen in single-target therapies .
Prodrug Development
The ethyl carboxylate moiety offers a site for enzymatic hydrolysis, potentially releasing active carboxylic acid metabolites in vivo. This approach, utilized in pemetrexed analogues, enhances tumor selectivity and reduces systemic toxicity .
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